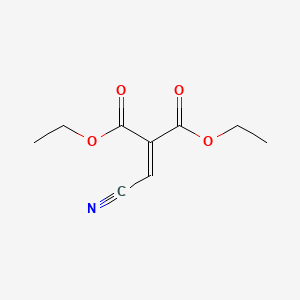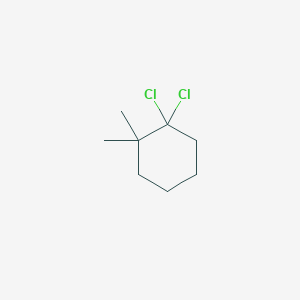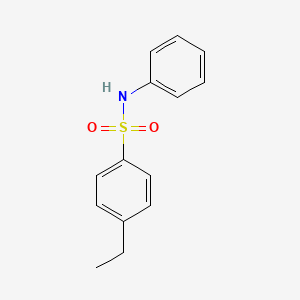
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane is a complex organosilicon compound It is characterized by its unique structure, which includes multiple oxygen and sulfur atoms, as well as silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane involves multiple steps. One common method involves the reaction of tetramethylsilane with sulfur and oxygen-containing reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce silanes or siloxanes.
Applications De Recherche Scientifique
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which 2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidinone: Another organosilicon compound with similar structural features.
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: Shares some chemical properties but differs in its reactivity and applications.
Hexamethylacetone: A simpler ketone with related structural elements.
Uniqueness
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane is unique due to its complex structure, which includes multiple oxygen and sulfur atoms, as well as silicon atoms
Propriétés
Numéro CAS |
62999-69-3 |
|---|---|
Formule moléculaire |
C6H18O10S3Si2 |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
bis(trimethylsilyloxysulfonyl) sulfate |
InChI |
InChI=1S/C6H18O10S3Si2/c1-20(2,3)15-18(9,10)13-17(7,8)14-19(11,12)16-21(4,5)6/h1-6H3 |
Clé InChI |
RVHLLDZJFQXESD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OS(=O)(=O)OS(=O)(=O)OS(=O)(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


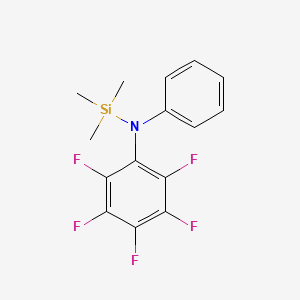
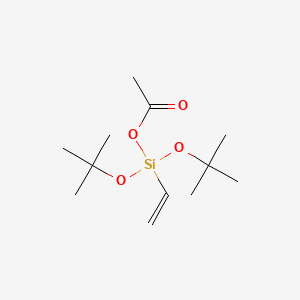
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
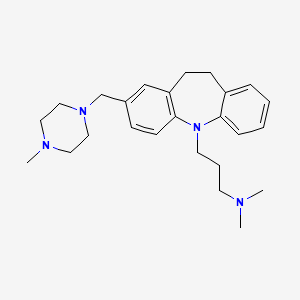
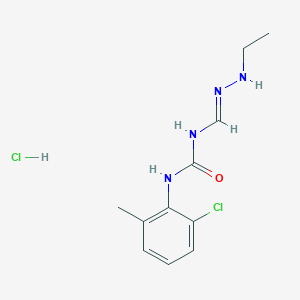
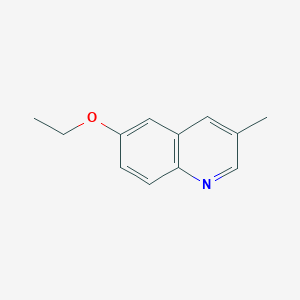


![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)

